Dual NOS-Arginase Inhibition Profile Distinguishes DNP-Arginine from NOS-Selective Analogs L-NMMA and L-NAME
In a direct comparative study of arginine analogs using murine and rat macrophage lysates, Nalpha-(2,4-Dinitrophenyl)-L-arginine demonstrated dual inhibitory activity against both nitric oxide synthase and arginase, unlike the NOS-selective inhibitors L-NNA and L-NAME which exhibited negligible arginase inhibition [1]. The differential selectivity profile positions DNP-Arg as a tool compound for investigating the competing arginine metabolic pathways in immune cells [2].
| Evidence Dimension | Enzyme inhibition selectivity (NOS vs. Arginase) |
|---|---|
| Target Compound Data | Inhibits both NOS and arginase activity in macrophage lysates |
| Comparator Or Baseline | L-NNA (NG-nitro-L-arginine) and L-NAME: inhibit NOS with no significant arginase inhibition |
| Quantified Difference | Qualitative selectivity divergence (dual-pathway vs. NOS-selective) |
| Conditions | Murine and rat peritoneal macrophage lysates; arginase and NOS activity assays (1994) |
Why This Matters
For experiments requiring simultaneous interrogation of both arginine metabolic branches, DNP-Arg provides a distinct pharmacological profile unavailable with NOS-selective comparators.
- [1] Hrabák, A.; Bajor, T.; Temesi, Á. Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO) synthase for arginine analogues and related compounds in murine and rat macrophages. Biochem. Biophys. Res. Commun. 1994, 198, 206-212. View Source
- [2] Komori, Y.; Wallace, G. C.; Fukuto, J. M. Inhibition of purified nitric oxide synthase from rat cerebellum and macrophage by L-arginine analogs. Arch. Biochem. Biophys. 1994, 315, 213-218. View Source
